(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of cyano, hydroxy, and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3,5-diiodobenzaldehyde and 4-hydroxyaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 4-hydroxyaniline under acidic or basic conditions.
Cyclization and Cyanation: The intermediate undergoes cyclization and cyanation reactions to form the final product. This step may require the use of reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The diiodophenyl group can undergo substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like sodium azide, organolithium compounds, or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups enable the creation of materials with desirable properties, such as enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyano and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The diiodophenyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Lacks the diiodo substitution, which may affect its reactivity and biological activity.
(Z)-2-cyano-3-(2-hydroxy-3,5-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Contains chlorine atoms instead of iodine, potentially altering its chemical properties and applications.
Uniqueness
The presence of diiodo substitution in (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide distinguishes it from similar compounds. This substitution can enhance its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10I2N2O3/c17-11-6-9(15(22)14(18)7-11)5-10(8-19)16(23)20-12-1-3-13(21)4-2-12/h1-7,21-22H,(H,20,23)/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYNGRTXUOIDIC-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)I)I)O)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10I2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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